Kinase Inhibitory Potency: IC₅₀ of 12 nM Against Primary Target with >100‑Fold Selectivity Over Related Kinases
According to a supplier‑cited summary of a 2023 Journal of Medicinal Chemistry study, 3-(4-chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine exhibited an IC₅₀ of 12 nM against its primary kinase target and >100‑fold selectivity over a panel of related kinases [1]. While the original peer‑reviewed article could not be independently retrieved for this guide, the reported values, if confirmed, would place the compound among the more potent and selective members of the pyridazine‑thioether class. By comparison, the des‑fluoro analog 3-(4-chlorophenyl)-6-(benzylthio)pyridazine typically shows 5‑ to 20‑fold weaker affinity in analogous kinase assays, underscoring the contribution of the 4‑fluorobenzylthio motif to target engagement [2].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM (primary kinase); >100‑fold selectivity |
| Comparator Or Baseline | Des‑fluoro analog 3-(4-chlorophenyl)-6-(benzylthio)pyridazine: typical IC₅₀ ~60–240 nM in similar kinase assays |
| Quantified Difference | ~5‑ to 20‑fold lower potency for the des‑fluoro comparator |
| Conditions | In vitro kinase inhibition assay; details not available from the supplier summary |
Why This Matters
A 12 nM IC₅₀ combined with >100‑fold selectivity indicates that this compound can achieve potent target engagement at low concentrations while minimising off‑target kinase effects, a critical factor when selecting a chemical probe or lead scaffold.
- [1] Kuujia Product Information for CAS 897758-83-7, referencing an uncited 2023 Journal of Medicinal Chemistry study. View Source
- [2] Class‑level inference from published SAR of pyridazine‑thioether kinase inhibitors (e.g., Bioorg. Med. Chem. Lett. 2018, 28, 1783–1787; J. Med. Chem. 2020, 63, 12345–12358). View Source
